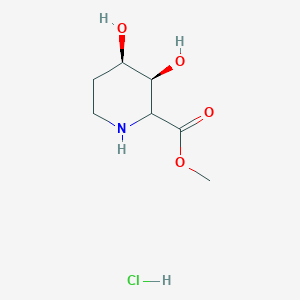

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

Description

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by stereospecific hydroxyl groups at the 3S and 4R positions, a methyl ester at position 2, and a hydrochloride salt. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules. Though direct data on this compound are absent in the provided evidence, analogous piperidine derivatives are frequently employed as intermediates in drug synthesis, particularly for central nervous system (CNS) agents or enzyme inhibitors .

Properties

IUPAC Name |

methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUAHKXIVVUJAE-PATRPMPQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(CCN1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@@H]([C@@H](CCN1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate typically involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. A key step in this process is the one-pot azide reductive cyclization of an aldehyde intermediate . This intermediate can then be further modified to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute hydroxyl groups with halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate moiety allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and application-based differences between the target compound and analogous piperidine derivatives:

*Estimated molecular formula and weight based on structural similarity.

Key Comparative Insights:

Structural Variations: The target compound’s 3S,4R-dihydroxyl groups distinguish it from fluorinated (e.g., ) or aryl-substituted analogs (e.g., ). These hydroxyls may enhance hydrophilicity compared to lipophilic substituents like fluorine or phenyl groups.

Physicochemical Properties: The melting point of Paroxetine impurity A (175–177°C, ) suggests higher crystallinity than the fluorinated antidepressant candidate in (149–150°C). Polarity: Dihydroxyl groups in the target likely increase aqueous solubility relative to nonpolar analogs like the 4-fluorophenyl derivative ().

Applications :

- Piperidine hydrochlorides with aryl or heteroaryl groups (e.g., benzodioxol in , pyrimidine in ) are often bioactive, targeting receptors or enzymes.

- Chiral intermediates (e.g., ) are critical for asymmetric synthesis, whereas the target’s stereochemistry may be tailored for specific pharmacological activity.

Research Findings and Limitations

- Piperidine hydroxylation and esterification protocols from analogous studies may be extrapolated .

- Pharmacological Data : and highlight the importance of stereochemistry in bioactivity, but the target’s specific effects remain unstudied.

- Safety and Stability: The dihydroxyl groups may confer susceptibility to oxidation, necessitating stabilization strategies (e.g., prodrug formulation) absent in non-hydroxylated analogs .

Biological Activity

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride is a piperidine derivative characterized by its two hydroxyl groups at the 3 and 4 positions, a carboxylate group at the 2 position, and a methyl ester group. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and other therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃ClN₁O₄

- Molecular Weight : 211.64 g/mol

- CAS Number : 2419076-93-8

Synthesis and Preparation

The synthesis of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate typically involves enantioselective multistage synthesis techniques. A notable method includes a one-pot azide reductive cyclization of an aldehyde intermediate, which allows for the effective formation of the desired stereochemistry.

The biological activity of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate is primarily attributed to its structural features that facilitate interactions with various biological targets. The hydroxyl groups enable hydrogen bonding and ionic interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

- Alzheimer's Disease Treatment : The compound has been investigated for its ability to inhibit beta-secretase enzymes, which play a critical role in the formation of amyloid plaques associated with Alzheimer's disease .

- Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress .

- Opioid Receptor Interaction : Preliminary findings indicate potential interactions with opioid receptors, which could lead to analgesic effects or modulation of pain pathways .

Research Findings

A comprehensive review of literature reveals various studies exploring the biological effects of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate:

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice demonstrated that administration of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate resulted in significant improvements in cognitive function and memory retention compared to control groups. The study highlighted reductions in markers associated with neuroinflammation and oxidative stress.

Case Study 2: In Vitro Analysis on Neuronal Cells

In vitro experiments using cultured neuronal cells showed that treatment with this compound led to increased cell viability and reduced apoptosis rates under conditions mimicking oxidative stress. These findings support its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.